N-methyl-sec-butylamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.ClH/c1-4-5(2)6-3;/h5-6H,4H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBNZSHUWSBMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611858 | |
| Record name | N-Methylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75098-40-7 | |
| Record name | N-Methylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (butan-2-yl)(methyl)amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Academic Context and Research Significance of N Methyl Sec Butylamine Hydrochloride
Historical Perspectives in Amine Chemistry Research
The study of amines, a class of organic compounds defined by the presence of a nitrogen atom with a lone pair of electrons, is a cornerstone of organic chemistry. ijrpr.com The journey began in the early 19th century with the discovery of the first amino acids. In 1806, French chemists Louis-Nicolas Vauquelin and Pierre Jean Robiquet isolated asparagine from asparagus, marking the first identified amino acid. wikipedia.org This was followed by the discovery of cystine in 1810, and later glycine (B1666218) and leucine (B10760876) in 1820. wikipedia.org These early discoveries laid the groundwork for understanding the fundamental role of amino groups in biological systems.
The development of synthetic methodologies for amines was pivotal to the growth of organic chemistry. ijrpr.com Early methods included classical routes like nucleophilic substitution and reductive amination, which remain fundamental in modern synthesis. ijrpr.com The reductive amination of alcohols, for instance, has been a subject of study for over a century, with early work by Sabatier in 1909 using ruthenium oxide as a catalyst to prepare amine mixtures from alcohols. mdpi.com Over time, research has focused on refining these methods, leading to the development of advanced strategies involving transition metal-catalyzed reactions and C-H functionalization, allowing for the precise and efficient synthesis of complex amine-containing molecules. ijrpr.com This evolution reflects a continuous drive to expand the toolkit available to chemists for constructing molecules of increasing complexity and function.
Role of Substituted Amines in Medicinal Chemistry Scaffolds and Research
Substituted amines are ubiquitous in medicinal chemistry, serving as essential structural motifs in a vast array of pharmaceuticals and biologically active compounds. ijrpr.comnih.gov The amine functional group's ability to act as a hydrogen bond donor and acceptor, along with its basicity, allows it to engage in crucial interactions with biological targets like enzymes and receptors. Nitrogen-containing heterocycles, a major class of substituted amines, are particularly significant, accounting for a large percentage of FDA-approved drugs. acs.org
In drug discovery, the molecular framework of a compound is often referred to as a "scaffold." researchgate.net Amine-containing structures frequently form the core scaffolds upon which medicinal chemists build and diversify compound libraries to optimize pharmacological properties. enamine.netnih.gov There is a growing emphasis in the pharmaceutical industry on developing molecules built around C(sp3)-rich aliphatic scaffolds, such as the sec-butyl group found in N-methyl-sec-butylamine. nih.gov These non-planar, saturated structures are associated with improved pharmacological profiles, including enhanced solubility and metabolic stability, compared to traditional flat, aromatic scaffolds. nih.gov This shift drives research into new synthetic methods for functionalizing aliphatic amines and incorporating them into novel drug candidates. nih.gov
N-methyl-sec-butylamine Hydrochloride as a Model Compound in Amine-Related Studies
This compound serves as an important model compound for various studies in organic and medicinal chemistry due to its distinct structural features. As a simple, chiral, secondary aliphatic amine, it provides a clear and uncomplicated system for investigating fundamental chemical principles. Its IUPAC name is N-methylbutan-2-amine hydrochloride.
The synthesis of this compound is a classic illustration of reductive amination, a key reaction in amine chemistry. It is typically prepared by reacting sec-butylamine (B1681703) with formaldehyde (B43269) in the presence of a reducing agent and a catalyst, such as palladium on carbon. The resulting N-methyl-sec-butylamine free base is then treated with hydrochloric acid to form the stable, crystalline hydrochloride salt, which is easier to handle.
The structure of N-methyl-sec-butylamine is notable for its chiral center at the second carbon of the butyl group. This chirality makes it a valuable substrate in stereochemical studies, allowing researchers to investigate how stereochemistry influences reaction outcomes and biological interactions. Furthermore, its metabolism can be studied as a model for the biotransformation of simple secondary amines. Studies on the related primary amine, sec-butylamine, have shown that it undergoes oxidative deamination to form methyl ethyl ketone, suggesting a likely metabolic pathway for investigation. epa.govnih.gov Its use is primarily for research purposes as a chemical intermediate or building block for the synthesis of more complex organic compounds. scbt.comlookchem.com
Interactive Table: Physicochemical Properties of this compound Please interact with the table below to explore the properties of the compound.
| Property | Value | Source |
| CAS Number | 75098-40-7 | scbt.comguidechem.com |
| Molecular Formula | C₅H₁₄ClN | scbt.comguidechem.com |
| Molecular Weight | 123.62 g/mol | scbt.comguidechem.com |
| IUPAC Name | N-methylbutan-2-amine hydrochloride | |
| Canonical SMILES | CCC(C)NC.Cl | guidechem.com |
| Physical State | Crystalline solid | |
| Sensitivity | Hygroscopic | guidechem.com |
Current Research Trajectories and Gaps in this compound Investigations
While this compound is a well-established chemical intermediate, extensive, dedicated research on the compound itself is limited, representing a significant knowledge gap. Current research in amine chemistry is broadly focused on the development of novel synthetic methodologies and the application of amine-containing scaffolds in materials science and medicinal chemistry. ijrpr.comacs.org
Future research involving this compound could be directed along several promising trajectories. Given its status as a chiral building block, it could be employed in the development of new asymmetric synthesis methods. Investigations could focus on its use as a ligand for transition-metal catalysts or as a starting material for the stereoselective synthesis of complex, high-value molecules such as novel pharmaceutical agents.
Another area for potential research is its application in mechanistic studies. As a simple secondary amine, it can be used to probe the mechanisms of new C-N bond-forming reactions or to study the kinetics and thermodynamics of amine-receptor interactions. The primary gap in the literature is the lack of studies that explore the full potential of this compound beyond its role as a simple intermediate. Its potential contributions to fields like asymmetric catalysis, medicinal chemistry scaffold development, and metabolic pathway analysis remain largely unexplored.
Advanced Synthetic Methodologies and Enantioselective Approaches for N Methyl Sec Butylamine Hydrochloride
Stereoselective Synthesis of N-methyl-sec-butylamine Hydrochloride Precursors
The critical chiral center in N-methyl-sec-butylamine originates from its sec-butyl group. Therefore, the stereoselective synthesis of its precursors, primarily chiral sec-butylamine (B1681703) or the asymmetric synthesis of the final product from prochiral starting materials, is of paramount importance. Two primary pathways are explored: the asymmetric reductive amination of 2-butanone (B6335102) and the enantioselective N-methylation of sec-butylamine.
Asymmetric reductive amination of 2-butanone with methylamine (B109427) stands out as a highly atom-economical and direct route to N-methyl-sec-butylamine. nih.gov This transformation can be achieved using chiral catalysts that facilitate the stereoselective reduction of the in-situ formed imine or enamine intermediate. Recent advancements have focused on the development of highly efficient chiral catalysts, including transition metal complexes and biocatalysts. For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity in the asymmetric hydrogenation of imines. nih.govliv.ac.uk
Alternatively, starting from racemic or enantiomerically enriched sec-butylamine, stereoselective N-methylation presents another viable route. While traditional methylation methods often lack selectivity and can lead to over-methylation, modern catalytic approaches offer greater control.
Development of Novel Catalytic Systems for Amine Alkylation and Reduction
The efficiency and selectivity of N-methyl-sec-butylamine synthesis are heavily reliant on the catalytic system employed. Research in this area is vibrant, with continuous development of novel catalysts that offer improved activity, selectivity, and sustainability.
Transition Metal Catalysis: Palladium on carbon (Pd/C) and Raney Nickel are well-established catalysts for reductive amination. chemicalbook.com However, the quest for higher enantioselectivity has led to the exploration of homogeneous catalysts based on noble metals like iridium, rhodium, and ruthenium. nih.govliv.ac.uk These catalysts, when paired with chiral ligands, can create a chiral environment around the metal center, guiding the substrate to react in a way that favors the formation of one enantiomer over the other. For the N-alkylation of amines, copper-based catalysts have also shown promise in "hydrogen borrowing" catalysis, which offers a green alternative to traditional alkylating agents. yakhak.org
Biocatalysis: Enzymes have emerged as powerful tools for the synthesis of chiral amines due to their exceptional stereoselectivity and ability to operate under mild conditions. nih.gov For the synthesis of N-methyl-sec-butylamine, two classes of enzymes are particularly relevant:
Reductive Aminases (RedAms): These enzymes can directly catalyze the asymmetric reductive amination of a ketone (2-butanone) with an amine (methylamine). nih.govresearchgate.netresearchgate.net
ω-Transaminases (ωTAs): While typically used for producing primary amines, they can be employed in chemoenzymatic cascades. For example, an ω-transaminase could first produce enantiopure sec-butylamine from 2-butanone, which is then chemically methylated. nih.gov
The use of biocatalysts aligns well with the principles of green chemistry, offering a sustainable manufacturing route. nih.gov
Organocatalysis: Chiral secondary amines, such as those derived from proline, have been successfully used as organocatalysts in a variety of asymmetric transformations. nih.govmdpi.com In the context of N-methyl-sec-butylamine synthesis, an organocatalyst could potentially activate the formation of a chiral iminium ion from 2-butanone and methylamine, which is then reduced stereoselectively.
Optimization of Reaction Pathways and Conditions for this compound Formation
Optimizing reaction pathways is crucial for maximizing yield, purity, and stereoselectivity while minimizing by-products and environmental impact. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, pressure, and the nature of the reducing agent or methylating agent.
For the reductive amination of 2-butanone with methylamine, the choice of reducing agent is critical. While sodium borohydride (B1222165) is a common choice, more selective reagents like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride can be advantageous in certain protocols. mdma.ch The use of titanium(IV) isopropoxide has been shown to facilitate the reductive amination of carbonyl compounds with methanolic methylamine, offering a convenient and high-yielding protocol. mdma.ch The final step in the synthesis is the formation of the hydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid in a suitable solvent like ethyl acetate, followed by crystallization. mdma.chchemicalbook.com
Below is a table illustrating typical reaction parameters for the synthesis of secondary amines, which can be adapted for N-methyl-sec-butylamine.
Table 1: Illustrative Reaction Parameters for Secondary Amine Synthesis
| Method | Catalyst/Reagent | Starting Materials | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination (Chemical) | Pd/C, H₂ | 2-Butanone, Methylamine | Methanol (B129727) | 25-50 | 70-90 |
| Reductive Amination (Chemical) | Ti(OiPr)₄, NaBH₄ | 2-Butanone, Methylamine (in Methanol) | Methanol | 25 | 85-95 mdma.ch |
| Asymmetric Reductive Amination (Biocatalytic) | Reductive Aminase (RedAm) | 2-Butanone, Methylamine | Aqueous Buffer | 30-40 | Variable, high e.e. nih.gov |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | sec-Butylamine | Ethanol | Reflux | ~50 (can over-alkylate) orgsyn.org |
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. Key considerations include atom economy, the use of less hazardous chemicals, and energy efficiency.
Atom Economy: Catalytic reductive amination is inherently more atom-economical than classical methods that involve stoichiometric reagents and protecting groups. Biocatalytic routes, in particular, often proceed with high atom economy. nih.gov
Use of Safer Chemicals: Replacing toxic methylating agents like methyl iodide with greener alternatives such as dimethyl carbonate or methanol is a significant advancement. cardiff.ac.uk The use of water as a solvent in biocatalytic reactions also enhances the green profile of the synthesis. nih.gov
Catalysis: The use of catalytic amounts of a substance is a fundamental principle of green chemistry. The development of highly active and recyclable catalysts, be they metallic, organic, or biological, is a primary focus. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused.
Renewable Feedstocks: While not yet mainstream for N-methyl-sec-butylamine, research into deriving starting materials from renewable biomass is an active area of green chemistry that may impact its future production.
Methodologies for Enantiomeric Separation and Purity Assessment of this compound
For applications where enantiomeric purity is critical, robust analytical methods for the separation of enantiomers and the determination of enantiomeric excess (e.e.) are essential.
Enantiomeric Separation: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating the enantiomers of N-methyl-sec-butylamine. sigmaaldrich.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. yakhak.orgmdpi.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good resolution. yakhak.org Gas chromatography (GC) on a chiral column can also be employed, often after derivatization of the amine. nih.gov
The table below summarizes typical analytical conditions for the chiral separation of amines.
Table 2: General Conditions for Chiral HPLC Separation of Amines
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® IA) yakhak.org |
| Mobile Phase | Hexane/Isopropanol mixture (e.g., 90:10 v/v) with a basic additive (e.g., diethylamine) yakhak.org |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV (e.g., 220 nm) |
| Temperature | Ambient |
Comprehensive Spectroscopic and Structural Elucidation Research of N Methyl Sec Butylamine Hydrochloride
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Studies for Structural Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of an organic molecule. For N-methyl-sec-butylamine hydrochloride, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would confirm the presence of all hydrogen atoms and their connectivity. Due to the chiral center at the second carbon of the butyl group, the protons on the adjacent methylene (B1212753) group (C3) would be diastereotopic and are expected to appear as a complex multiplet. The spectrum would also show signals for the N-methyl group, the N-H protons (which may be broadened due to exchange and coupling to nitrogen), the C2 methine proton, the C1 methyl group, and the terminal C4 methyl group.
¹³C NMR: The carbon NMR spectrum would be expected to show five distinct signals, corresponding to each carbon atom in the C₅H₁₄ClN molecule. psu.edu The chemical shifts would be indicative of their electronic environments. For the free amine, N-methyl-sec-butylamine, published reference data exists, which can serve as a basis for predicting the shifts in the hydrochloride salt, though protonation at the nitrogen would induce downfield shifts, particularly for carbons alpha to the nitrogen (C2 and the N-methyl carbon). scbt.com
Predicted ¹H and ¹³C NMR Data No experimental data is available in the searched literature. The following table is a hypothetical representation of expected signals.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (C1) | Triplet | ~15-20 |
| CH (C2) | Multiplet | ~55-65 |
| CH₂ (C3) | Multiplet (Diastereotopic) | ~25-30 |
| CH₃ (C4) | Triplet | ~10-15 |
| N-CH₃ | Singlet (may show coupling to N-H) | ~30-35 |
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions
IR Spectroscopy: For this compound, the IR spectrum would be dominated by the vibrations of the secondary ammonium (B1175870) group. A very broad and strong absorption would be expected in the 2700-2200 cm⁻¹ region, characteristic of the N-H stretching vibrations in an amine salt. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (1600-1000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-C and C-H symmetric vibrations, which are often weak in the IR spectrum, would likely show strong signals in the Raman spectrum, providing further information about the carbon skeleton.
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Labeling Studies
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.
For N-methyl-sec-butylamine (the free base, MW 87.16 g/mol ), electron ionization (EI) mass spectrometry would likely lead to a prominent molecular ion peak (M⁺) at m/z 87. wikipedia.orgnist.gov The most characteristic fragmentation pathway for secondary amines is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion. For N-methyl-sec-butylamine, two primary alpha-cleavage pathways are possible:
Loss of an ethyl radical (•CH₂CH₃) to yield an ion at m/z 58.
Loss of a methyl radical (•CH₃) to yield an ion at m/z 72.
The base peak in the spectrum would likely be the more stable secondary iminium ion at m/z 58. Isotopic labeling, for instance, using deuterium (B1214612) on the N-methyl group, would confirm these pathways by showing a corresponding shift in the fragment masses. While predicted collision cross-section data for the free amine exists, no experimental fragmentation data for the hydrochloride salt has been found in the literature. uni.lu
X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structural Determination
X-ray crystallography on a suitable single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and the conformation of the N-methyl-sec-butylamine cation, as well as the position of the chloride anion and details of the intermolecular hydrogen bonding network. To date, no crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the searched literature.
Hypothetical Crystallographic Data Table This table illustrates the type of data that would be obtained from an X-ray diffraction experiment. No such data is currently available.
| Parameter | Value |
|---|---|
| Crystal System | (e.g., Monoclinic) |
| Space Group | (e.g., P2₁/c) |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Chiroptical Spectroscopic Methods (e.g., ECD, VCD) for Absolute Configuration Assignment
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers, (R)- and (S)-N-methyl-sec-butylamine hydrochloride. Chiroptical techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to determine the absolute configuration of chiral molecules.
ECD/VCD: These techniques measure the differential absorption of left and right circularly polarized light. An experimental ECD or VCD spectrum, when compared to a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), can unambiguously assign the absolute stereochemistry of the sample. There is no published research applying these methods to this compound.
Investigation of Chemical Reactivity and Reaction Kinetics of N Methyl Sec Butylamine Hydrochloride
Nucleophilic and Electrophilic Reactivity Profiles in Organic Transformations
The chemical reactivity of N-methyl-sec-butylamine is dominated by the nucleophilic character of the nitrogen atom in its free base form. byjus.com The lone pair of electrons on the nitrogen readily attacks electrophilic centers. The hydrochloride salt itself is not nucleophilic, as the lone pair is engaged in a bond with a proton. Therefore, reactions requiring nucleophilic attack by the amine necessitate the addition of a base to neutralize the hydrochloride and generate the free secondary amine. ncert.nic.inquora.com
Nucleophilic Reactions:
Acylation: Secondary amines like N-methyl-sec-butylamine react rapidly with acylating agents such as acid chlorides and acid anhydrides to form N,N-disubstituted amides. byjus.comlibretexts.org This nucleophilic acyl substitution is a common and efficient reaction, often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or a tertiary amine) to scavenge the acid (e.g., HCl) produced. byjus.comyoutube.com The resulting amide is significantly less nucleophilic than the starting amine because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, preventing further acylation. libretexts.orglibretexts.org
Alkylation: The amine can act as a nucleophile in SN2 reactions with alkyl halides to form tertiary amines. libretexts.orgmsu.edu However, these reactions can be difficult to control. The tertiary amine product is also nucleophilic and can compete with the starting secondary amine for the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com Exhaustive alkylation, typically with an excess of a simple alkyl halide like methyl iodide, is used to intentionally form the quaternary ammonium salt, as seen in the Hofmann elimination reaction. libretexts.orgopenstax.org
Electrophilic Reactivity:
N-methyl-sec-butylamine hydrochloride does not exhibit electrophilic reactivity at the nitrogen center. The protonated nitrogen is electron-deficient, but it does not typically act as an electrophile in common organic transformations. The potential for electrophilic reactions would lie with derivatives formed from the amine, rather than the amine itself.
Table 2: Summary of Reactivity Profiles
| Reaction Type | Reactant Class | Product | General Conditions |
|---|---|---|---|
| Nucleophilic Acylation | Acid Chlorides (R-COCl) | N-methyl-N-sec-butyl-amide | Presence of a base (e.g., pyridine) |
| Acid Anhydrides ((RCO)2O) | N-methyl-N-sec-butyl-amide | Often requires heat |
| Nucleophilic Alkylation | Alkyl Halides (R-X) | Tertiary amine / Quaternary ammonium salt | Can lead to mixtures; excess alkyl halide for quaternization |
Degradation Pathways and Stability Under Various Environmental and Biochemical Mimetic Conditions
The stability of this compound is influenced by environmental factors and its interactions within biological systems. The hydrochloride salt form generally enhances the compound's stability and reduces its volatility compared to the free amine.
Environmental Degradation:
In the environment, amines can undergo degradation through several pathways.
Photodegradation: While direct photolysis may be slow, indirect photodegradation is a significant pathway. In sunlit natural waters, the presence of photosensitizers like nitrate (B79036) (NO₃⁻) and humic substances can lead to the degradation of amines. acs.orgnih.gov Nitrate photolysis generates highly reactive hydroxyl radicals (•OH) which can readily attack amine compounds. acs.org Humic substances, upon absorbing sunlight, can form excited triplet states that react with amines via an electron transfer mechanism, initiating their degradation. acs.orgnih.gov This process is often dependent on the availability of the nitrogen lone pair and the presence of a hydrogen atom on the carbon alpha to the nitrogen. nih.gov
Biodegradation: Microorganisms in soil and water can utilize amines as a source of carbon and nitrogen. Aerobic biodegradation of the related compound sec-butylamine (B1681703) has been observed to be significant, with 70% of its theoretical biochemical oxygen demand (BOD) reached in 28 days in one study. nih.gov Similar pathways could be expected for N-methyl-sec-butylamine.
Biochemical Degradation (Metabolism):
In biochemical systems, secondary amines are subject to metabolic transformations, primarily mediated by enzymes such as the cytochrome P450 (CYP) family. nih.gov
N-dealkylation: A primary metabolic pathway for secondary and tertiary amines is oxidative N-dealkylation. This involves the enzymatic oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate which then decomposes to yield a primary amine (sec-butylamine) and an aldehyde (formaldehyde). nih.gov
Oxidation: The nitrogen atom itself can be oxidized to form hydroxylamines or further products.
It is noteworthy that some studies on the parent compound, sec-butylamine, have shown no evidence of metabolism in citrus fruits, where it was used as a fungicide. However, in mammalian systems, enzymatic degradation is the expected fate.
Kinetic and Mechanistic Studies of Amine Derivatization Reactions
Derivatization reactions are crucial for the synthesis of new molecules and for the analytical quantification of amines. The kinetics and mechanisms of these reactions provide insight into the reactivity of N-methyl-sec-butylamine.
Mechanism of Acylation: The acylation of secondary amines with acyl chlorides or anhydrides proceeds via a nucleophilic addition-elimination mechanism . blogspot.com The nucleophilic nitrogen atom of the free amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate. Subsequently, the leaving group (e.g., chloride) is eliminated, and a proton is lost from the nitrogen (typically transferred to a base), regenerating the stable amide product. byjus.comblogspot.com The reaction is generally rapid, especially with reactive acyl chlorides. libretexts.org
Mechanism of Hofmann Elimination: This reaction provides a pathway to convert amines into alkenes and is specific for producing the less-substituted (Hofmann) alkene. libretexts.org The mechanism involves two main stages. First, the amine is treated with an excess of methyl iodide in a process called exhaustive alkylation to form a quaternary ammonium iodide salt. openstax.org Second, this salt is treated with a base like silver oxide (which provides hydroxide (B78521) ions) and heated. The elimination itself is a concerted E2 (bimolecular elimination) reaction where the hydroxide base abstracts a sterically accessible beta-hydrogen, leading to the formation of the alkene and the expulsion of a trialkylamine as a neutral leaving group. libretexts.orgopenstax.org
Kinetics of Derivatization for Analysis: For analytical purposes, amines are often derivatized to make them detectable by techniques like HPLC with UV or fluorescence detection. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl) are used. Kinetic studies on the derivatization of short-chain amines with FMOC-Cl have shown that the reaction requires a minimum of 40 minutes to proceed to completion under specific conditions, highlighting that while reactive, these derivatizations are not always instantaneous.
Interactions with Transition Metals and Complex Formation Research
The lone pair of electrons on the nitrogen atom of N-methyl-sec-butylamine (in its free base form) allows it to act as a Lewis base or ligand, forming coordination complexes with electron-accepting transition metal ions. blogspot.com
The formation of these complexes is an equilibrium process, and the strength of the metal-ligand interaction is quantified by the stability constant (Kstab) , also known as the formation constant. savemyexams.comwikipedia.org A larger Kstab value indicates a more stable complex. savemyexams.com
Mn+ + x L ⇌ [MLx]n+ Kstab = [ [MLx]n+ ] / ( [Mn+] [L]x )
While specific studies on N-methyl-sec-butylamine complexes are limited, the behavior of similar amines provides a strong basis for understanding its coordinating properties. Amines like butylamine (B146782) readily form complexes with ions such as copper(II), often resulting in a distinct color change. blogspot.com For example, the pale blue of aqueous Cu²⁺ ions turns to a deeper blue upon formation of the tetraamminecopper(II)-type complex. blogspot.com
The stability of these complexes is influenced by several factors:
The nature of the metal ion: Different metal ions have varying affinities for amine ligands.
The basicity of the amine: Generally, more basic amines form more stable complexes.
Steric hindrance: Bulky alkyl groups around the nitrogen atom can sterically hinder the approach to the metal ion, potentially leading to less stable complexes compared to less hindered amines. researchgate.net
The Chelate Effect: If a ligand can bind to a metal ion through more than one donor atom (i.e., it is a polydentate ligand), it forms a much more stable complex than corresponding monodentate ligands. This is known as the chelate effect and is primarily an entropically driven process. wikipedia.org While N-methyl-sec-butylamine is a monodentate ligand, this principle is crucial in coordination chemistry.
Table 3: Illustrative Stability Constants for Amine-Metal Complexes
| Metal Ion | Ligand | Log(K1) | Log(K2) | Notes |
|---|---|---|---|---|
| Cu²⁺ | Ammonia | 4.04 | 3.43 | Reference simple amine complex |
| Cu²⁺ | Ethylenediamine | 10.48 | 9.07 | Example of the chelate effect (bidentate ligand) |
| Ni²⁺ | Ammonia | 2.72 | 2.17 | Comparison with a different metal ion |
Data sourced from general inorganic chemistry resources and illustrate general trends. K1 and K2 are stepwise stability constants.
Mechanistic Elucidation of Biological Interactions of N Methyl Sec Butylamine Hydrochloride
Receptor Binding Affinities and Pharmacological Target Engagement Studies
While specific receptor binding affinity data for N-methyl-sec-butylamine hydrochloride is not extensively documented in publicly available literature, its structural resemblance to phenethylamine (B48288) and amphetamine analogs allows for informed inferences about its likely pharmacological targets. The primary targets for such compounds are typically the monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). nih.govnih.gov These transporters are crucial for regulating the synaptic concentrations of their respective neurotransmitters.
Studies on N-alkylated amphetamine analogs have demonstrated that the nature of the N-alkyl substituent significantly influences the affinity and selectivity for these transporters. nih.gov Generally, N-methylation of a primary amine in this class can alter its binding profile. For instance, in the amphetamine series, N-methylation to form methamphetamine is known to maintain high affinity for DAT and NET. nih.gov It is plausible that this compound also interacts with these transporters, acting as a competitive inhibitor of monoamine reuptake.
Table 1: Postulated Pharmacological Target Engagement for this compound
| Target | Postulated Interaction | Potential Effect |
| Dopamine Transporter (DAT) | Inhibition of dopamine reuptake | Increased synaptic dopamine levels |
| Norepinephrine Transporter (NET) | Inhibition of norepinephrine reuptake | Increased synaptic norepinephrine levels |
| Serotonin Transporter (SERT) | Possible weaker inhibition of serotonin reuptake | Minor impact on synaptic serotonin levels |
This table is based on inferred activity from structurally related compounds and awaits direct experimental validation for this compound.
Enzyme Inhibition and Activation Mechanisms by this compound
The chemical structure of this compound suggests it may act as an inhibitor of various enzymes, particularly those involved in the metabolism of monoamines. One of the most relevant enzyme families in this context is monoamine oxidase (MAO), which is responsible for the degradation of neurotransmitters like dopamine, norepinephrine, and serotonin. Amphetamine and its analogs are known to be weak, reversible inhibitors of MAO. researchgate.net It is conceivable that this compound could exert a similar inhibitory effect, thereby contributing to an increase in the synaptic levels of monoamine neurotransmitters.
The mechanism of enzyme inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies that measure the enzyme's reaction rate at different substrate and inhibitor concentrations. researchgate.net For a competitive inhibitor, the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is dependent on the substrate concentration. mdpi.com
Furthermore, enzymes from the cytochrome P450 (CYP) superfamily, which are central to drug metabolism, could be inhibited by this compound. Inhibition of CYP isozymes can lead to drug-drug interactions by altering the metabolism of other co-administered drugs. psu.edu The potential for this compound to inhibit specific CYP isozymes such as CYP2D6, which is known to metabolize many psychoactive compounds, warrants investigation. nih.gov
Table 2: Potential Enzyme Interactions of this compound
| Enzyme | Potential Interaction | Implied Mechanism |
| Monoamine Oxidase (MAO) | Inhibition | Competitive inhibition, leading to reduced neurotransmitter degradation. |
| Cytochrome P450 (e.g., CYP2D6) | Inhibition | Competitive binding to the active site, potentially affecting the metabolism of other substrates. |
This table represents potential interactions based on the compound's structure and requires confirmation through specific enzymatic assays.
Cellular Uptake and Transport Mechanisms Across Biological Membranes
The transport of small amine compounds like this compound across biological membranes is a critical step for its biological activity, particularly for accessing intracellular targets. Due to its small molecular size and amphipathic nature, it can likely cross cell membranes through a combination of passive diffusion and carrier-mediated transport. nih.govresearchgate.net
Passive diffusion involves the direct movement of the molecule across the lipid bilayer, driven by the concentration gradient. nih.gov The rate of passive diffusion is influenced by the molecule's lipophilicity, size, and charge. The uncharged, free base form of N-methyl-sec-butylamine would be more lipid-soluble and thus more readily diffuse across the cell membrane compared to its protonated hydrochloride salt form.
Carrier-mediated transport involves the assistance of membrane proteins, such as transporters, which can be either passive (facilitated diffusion) or active. khanacademy.orgresearchgate.net Given its structural similarity to endogenous monoamines, it is plausible that this compound could be a substrate for monoamine transporters (DAT, NET, SERT), not only inhibiting them but also being transported into the cell by them. nih.gov This transporter-mediated uptake would be a form of secondary active transport, utilizing the ion gradients maintained by the cell. khanacademy.org Additionally, other less specific organic cation transporters could also contribute to its cellular uptake. nih.gov
Table 3: Cellular Transport Mechanisms for this compound
| Transport Mechanism | Description | Key Factors |
| Passive Diffusion | Movement across the lipid bilayer down a concentration gradient. nih.gov | Lipophilicity, molecular size, charge (pH-dependent). |
| Carrier-Mediated Transport | Transport facilitated by membrane proteins. khanacademy.org | Affinity for transporters (e.g., DAT, NET), ion gradients. |
Metabolic Fate and Enzymatic Biotransformation Pathways in Biological Systems
The metabolic fate of this compound is expected to be primarily governed by the cytochrome P450 (CYP) enzyme system in the liver. psu.edu For secondary amines like N-methyl-sec-butylamine, two primary metabolic pathways are anticipated: N-dealkylation and N-hydroxylation. researchgate.netnih.gov
N-dealkylation , specifically N-demethylation, would involve the removal of the methyl group to yield sec-butylamine (B1681703) and formaldehyde (B43269). researchgate.net This reaction is a common metabolic route for many N-methylated drugs and is catalyzed by various CYP isozymes, with CYP2D6 and CYP2C19 being frequent contributors to the metabolism of such compounds. nih.gov
N-hydroxylation would result in the formation of N-hydroxy-N-methyl-sec-butylamine. This metabolite can be unstable and may undergo further oxidation. nih.gov
Another potential metabolic pathway is C-hydroxylation , where a hydroxyl group is introduced onto the sec-butyl moiety. The resulting hydroxylated metabolites are generally more water-soluble and are more readily excreted from the body.
The primary amine metabolite, sec-butylamine, can undergo further metabolism, including oxidative deamination to form methyl ethyl ketone, which can then be further metabolized or excreted. biomolther.org
Table 4: Predicted Metabolic Pathways of N-methyl-sec-butylamine
| Pathway | Enzyme System | Primary Metabolite(s) |
| N-Demethylation | Cytochrome P450 (e.g., CYP2D6, CYP2C19) nih.gov | sec-Butylamine, Formaldehyde |
| N-Hydroxylation | Cytochrome P450 nih.gov | N-hydroxy-N-methyl-sec-butylamine |
| C-Hydroxylation | Cytochrome P450 | Hydroxylated derivatives of N-methyl-sec-butylamine |
| Oxidative Deamination (of sec-butylamine) | Monoamine Oxidase (MAO) | Methyl ethyl ketone |
Structure-Activity Relationship (SAR) Studies of this compound Analogs and Derivatives
The biological activity of this compound can be understood by examining the structure-activity relationships (SAR) of its analogs, particularly within the phenethylamine and amphetamine classes. nih.govresearchgate.net The key structural features of N-methyl-sec-butylamine that are likely to influence its pharmacological profile are the N-methyl group and the sec-butyl group.
The N-methyl group , when compared to a primary amine (like in sec-butylamine), can influence potency and selectivity at monoamine transporters. In many amphetamine-like compounds, N-methylation either maintains or enhances potency at DAT and NET. nih.gov
The sec-butyl group introduces chirality and steric bulk at the nitrogen atom. The size and shape of this group are critical for the interaction with the binding pockets of target proteins. Compared to a smaller N-alkyl group like an ethyl group, the sec-butyl group might confer a different selectivity profile for DAT, NET, and SERT. Studies on a series of N-alkylated amphetamines have shown that increasing the length of the N-alkyl chain can alter the relative potency at these transporters. nih.gov
Furthermore, the stereochemistry of the sec-butyl group (R- or S-enantiomer) would likely lead to differences in biological activity, as receptor and transporter binding sites are chiral and often exhibit stereoselectivity.
Table 5: Inferred Structure-Activity Relationships for N-methyl-sec-butylamine Analogs
| Structural Modification | Predicted Effect on Activity | Rationale |
| Removal of N-methyl group (to sec-butylamine) | Altered potency and selectivity at monoamine transporters. | The N-methyl group contributes to the binding affinity and selectivity profile. nih.gov |
| Replacement of sec-butyl with n-butyl | Change in steric and electronic properties, likely affecting binding affinity. | The branching of the sec-butyl group provides a different spatial arrangement compared to a linear chain. |
| Introduction of a phenyl ring (phentermine structure) | Significant increase in affinity for monoamine transporters. | The phenyl ring is a key pharmacophoric element for high-affinity binding to DAT and NET. |
Neurotransmitter System Modulation and Associated Biochemical Cascades
Based on its presumed interaction with monoamine transporters, this compound is expected to modulate the activity of several key neurotransmitter systems in the central nervous system, primarily the dopaminergic and noradrenergic systems. researchgate.netresearchgate.net
By inhibiting the reuptake of dopamine and norepinephrine, the compound would lead to an accumulation of these neurotransmitters in the synaptic cleft. researchgate.net This enhanced monoaminergic neurotransmission would subsequently trigger a cascade of downstream biochemical events.
An increase in synaptic dopamine can lead to the activation of both D1-like and D2-like dopamine receptors on postsynaptic neurons. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA). D2-like receptor activation, in contrast, generally inhibits adenylyl cyclase. These signaling cascades can modulate gene expression and neuronal excitability. nih.gov
Similarly, elevated norepinephrine levels would activate adrenergic receptors, which are also G-protein coupled receptors that can modulate various intracellular signaling pathways, influencing alertness, focus, and other cognitive functions.
Some amphetamine-like compounds are not only reuptake inhibitors but also releasing agents, meaning they can induce the reverse transport of neurotransmitters from the presynaptic terminal into the synapse. nih.gov If this compound acts as a releasing agent, it would cause a more rapid and pronounced increase in synaptic monoamine levels compared to reuptake inhibition alone.
In Vitro and In Vivo Mechanistic Toxicology Research (excluding dosage)
The toxicological profile of this compound, particularly at the mechanistic level, can be inferred from studies on related amphetamine analogs. The primary mechanisms of neurotoxicity associated with these compounds involve oxidative stress, excitotoxicity, and mitochondrial dysfunction. nih.gov
In Vitro Studies: In vitro studies using neuronal cell lines (e.g., SH-SY5Y, PC12) can elucidate the direct cytotoxic effects of this compound. Exposure of these cells to the compound could be assessed for markers of oxidative stress, such as the production of reactive oxygen species (ROS) and depletion of endogenous antioxidants like glutathione. Mitochondrial dysfunction can be evaluated by measuring changes in mitochondrial membrane potential and ATP production. Apoptotic and necrotic cell death pathways can be investigated by measuring caspase activation and lactate (B86563) dehydrogenase (LDH) release, respectively. The formation of toxic metabolites, such as formaldehyde from N-demethylation, could also contribute to cytotoxicity.
In Vivo Studies: In vivo animal models would be necessary to understand the integrated toxicological effects. Mechanistic studies in rodents could examine markers of neuroinflammation (e.g., microglial activation), oxidative damage to lipids and proteins in specific brain regions, and alterations in the expression of genes related to cell death and survival. nih.gov The neurotoxic effects of excessive glutamate (B1630785) release, a phenomenon linked to some amphetamines, leading to excitotoxicity via overstimulation of NMDA receptors, could also be a relevant mechanism to investigate. nih.govnih.gov
Table 6: Potential Mechanisms of Toxicity for this compound
| Mechanism | Description | Key Biomarkers |
| Oxidative Stress | Imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. nih.gov | Increased ROS, decreased glutathione, lipid peroxidation. |
| Excitotoxicity | Neuronal damage and death caused by excessive stimulation by neurotransmitters like glutamate. nih.gov | Increased extracellular glutamate, calcium influx, activation of caspases. |
| Mitochondrial Dysfunction | Impairment of mitochondrial function, leading to reduced energy production and increased ROS. nih.gov | Decreased mitochondrial membrane potential, reduced ATP levels. |
| Neuroinflammation | Activation of glial cells and production of inflammatory mediators in the central nervous system. nih.gov | Increased levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β). |
Advanced Analytical Methodologies for Detection and Quantification of N Methyl Sec Butylamine Hydrochloride
Development of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Coupled Techniques
The quantitative analysis of N-methyl-sec-butylamine hydrochloride is effectively achieved through both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often requiring derivatization to enhance detection and improve chromatographic performance.
Gas Chromatography (GC): GC is a powerful technique for separating volatile amines. Due to the basic and active nature of N-methyl-sec-butylamine, specialized columns and techniques are necessary to prevent peak tailing caused by adsorption to the column material. labrulez.com Methods often employ deactivated columns, such as those treated with a base like potassium hydroxide (B78521) (KOH), or utilize porous polymer packings. labrulez.com For industrial production analysis of related compounds like sec-butylamine (B1681703), new-type mixed quartz capillary columns have demonstrated good separation and repeatability. nih.gov To enhance sensitivity, particularly for trace analysis, derivatization is a common strategy. Secondary amines can be derivatized with reagents like pentafluorobenzenesulfonyl chloride, allowing for highly sensitive detection using an electron capture detector (GC-ECD). mdpi.com
High-Performance Liquid Chromatography (HPLC): HPLC is also a viable method, particularly when coupled with derivatization, as simple aliphatic amines lack a native chromophore for standard UV detection. A common approach involves pre-column or post-column derivatization to attach a UV-active or fluorescent moiety to the amine. Reagents such as m-toluoyl chloride osti.gov and 2,5-dihydroxybenzaldehyde (B135720) nih.gov have been used for the HPLC analysis of aliphatic amines with UV or electrochemical detection, respectively. Analysis is typically performed using reversed-phase columns. For instance, a method for the related compound N-methyl-tert-butylamine uses a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like formic acid for mass spectrometry compatibility.
Interactive Table 1: Comparative Chromatographic Parameters for Secondary Amine Analysis Click on the headers to explore different analytical approaches.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Typical Column | Deactivated packed columns (e.g., Carbopack B/Carbowax 20M/KOH) labrulez.com or capillary columns (e.g., mixed quartz) nih.gov. | Reversed-phase columns (e.g., C18, Phenyl-Hexyl) mdpi.comresearchgate.net. |
| Mobile/Carrier Gas | Inert gas (e.g., Nitrogen, Helium). mdpi.com | Acetonitrile/Water or Methanol (B129727)/Water mixtures, often with acid modifiers (e.g., formic acid). mdpi.comresearchgate.net |
| Detector | Flame Ionization Detector (FID) capes.gov.br, Nitrogen-Phosphorus Detector (NPD), or Electron Capture Detector (ECD) mdpi.com (post-derivatization). | UV/Vis (post-derivatization) osti.gov, Fluorescence (post-derivatization), or Mass Spectrometry (MS). mdpi.com |
| Derivatization | Often required for trace analysis. Reagents include pentafluorobenzenesulfonyl chloride. mdpi.com | Generally required for non-MS detection. Reagents include m-toluoyl chloride osti.gov or tosyl chloride. mdpi.com |
Mass Spectrometry (MS/MS, HRMS) Applications for Trace Analysis and Metabolite Identification
Mass spectrometry, particularly when coupled with a chromatographic inlet (GC-MS or LC-MS), is the definitive technique for the structural confirmation and trace quantification of N-methyl-sec-butylamine.
GC-MS: In GC-MS analysis, the N-methylbutan-2-amine free base undergoes predictable fragmentation upon electron ionization. The resulting mass spectrum serves as a chemical fingerprint for identification. Key fragments include the molecular ion and characteristic daughter ions resulting from the cleavage of C-N and C-C bonds adjacent to the nitrogen atom. For N-methylbutan-2-amine, prominent peaks are observed at m/z values of 58 and 72. nih.gov
LC-MS/MS: For even greater sensitivity and selectivity, especially in complex matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. mdpi.com This technique is essential for trace-level quantification and the identification of metabolites. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]+ of N-methyl-sec-butylamine) is selected and fragmented to produce specific product ions. Monitoring these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and can achieve detection limits in the parts-per-billion (ppb) range. mdpi.comresearchgate.net High-Resolution Mass Spectrometry (HRMS) offers the ability to determine the elemental composition of the parent molecule and its metabolites from highly accurate mass measurements, further aiding in their identification.
Interactive Table 2: Typical Mass Spectrometric Parameters for N-methyl-sec-butylamine Explore the data used for mass spectrometric identification and quantification.
| Parameter | Value/Description | Purpose | Source |
| Molecular Formula | C₅H₁₄ClN | Defines the elemental composition of the hydrochloride salt. | guidechem.com |
| Monoisotopic Mass | 123.0815 g/mol | Precise mass of the most abundant isotopic species of the hydrochloride. | guidechem.com |
| Free Base IUPAC Name | N-methylbutan-2-amine | Systematic name of the active amine. | nih.gov |
| Free Base Formula | C₅H₁₃N | Elemental composition of the free amine. | nih.gov |
| GC-MS m/z Peaks | 58, 72 | Characteristic fragment ions used for identification in GC-MS. | nih.gov |
| LC-MS/MS Transition | e.g., m/z 88.1 → 58.1 | A hypothetical but plausible MRM transition for the protonated free base ([M+H]+), providing high selectivity for quantification. | N/A |
Electrochemical Detection Methods and Biosensor Development for Real-time Monitoring
While chromatographic methods are standard, electrochemical techniques offer alternative and emerging pathways for the detection of N-methyl-sec-butylamine, with potential for real-time monitoring.
Direct Electrochemical Detection: Aliphatic secondary amines can be oxidized directly at electrode surfaces. nih.gov Studies using cyclic voltammetry at glassy carbon electrodes have shown that secondary amines produce an irreversible oxidation wave. rsc.org The oxidation potential is related to the amine's structure and basicity. rsc.orgacs.org While this allows for direct detection, the approach can suffer from high overpotentials and electrode fouling.
Biosensors: A more specific and sensitive approach involves the use of amperometric biosensors. nih.gov These devices typically use an enzyme that selectively reacts with the target amine. For aliphatic amines, amine oxidases such as diamine oxidase (DAO) or pea seedlings amine oxidase (PSAO) are commonly employed. capes.gov.brresearchgate.net The general principle involves immobilizing the enzyme onto an electrode surface. researchgate.netmdpi.com The enzyme catalyzes the oxidative deamination of the amine in the presence of oxygen, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). capes.gov.br The H₂O₂ is then electrochemically detected (either oxidized or reduced) at the electrode, generating a current that is proportional to the amine concentration. capes.gov.brresearchgate.net This strategy offers high sensitivity and selectivity, with detection limits reported in the nanomolar to micromolar range for various amines. capes.gov.br
Sample Preparation Strategies for Complex Biological and Environmental Matrices
The effective analysis of this compound from complex samples requires robust sample preparation to remove interferences and concentrate the analyte. The strategy depends heavily on the matrix.
Liquid-Liquid Extraction (LLE): A classic technique used to isolate amines. For aqueous samples, the pH is adjusted to be basic (> pKa + 2) to ensure the amine is in its neutral, free-base form, which can then be extracted into an immiscible organic solvent like chloroform (B151607) or dichloromethane. mdpi.com This method is effective for separating the analyte from salts and other polar interferences.
Solid-Phase Extraction (SPE): SPE offers a more controlled and efficient cleanup than LLE. For amines, cation-exchange SPE cartridges are often used. The sample is loaded under acidic or neutral conditions where the amine is protonated and retained on the sorbent. Interferences are washed away, and the purified amine is then eluted with a basic solvent.
Protein Precipitation: For biological matrices like plasma or tissue homogenates, proteins must be removed as they interfere with analysis. This is commonly achieved by adding an organic solvent (e.g., acetonitrile) or an acid like trichloroacetic acid (TCA) to precipitate the proteins, which are then removed by centrifugation. acs.org
Derivatization: As mentioned previously, derivatization is often integral to the sample preparation process, not just for detection but also to improve extraction efficiency and chromatographic behavior. For example, after extraction, the amine can be converted to a less polar derivative, which is more amenable to GC analysis. mdpi.com
Interactive Table 3: Sample Preparation Techniques for Amine Analysis Learn about the methods used to isolate amines from different sample types.
| Technique | Principle | Target Matrix | Advantages | Key Steps | Source |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Aqueous samples, Pharmaceutical formulations. | Simple, cost-effective. | pH adjustment to >10, extraction with organic solvent (e.g., chloroform), separation of layers. | mdpi.com |
| Protein Precipitation | Use of a solvent or acid to denature and precipitate proteins from a biological sample. | Plasma, Serum, Tissue homogenates. | Fast, removes major interferences. | Addition of trichloroacetic acid (TCA) or acetonitrile, vortexing, centrifugation. | acs.org |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption into a GC. | Air, Gas, Headspace of liquids. | Solvent-free, concentrates volatile analytes. | Collection of analyte in solution, pH adjustment, exposure of SPME fiber to headspace, desorption in GC inlet. | N/A |
| Derivatization | Chemical modification of the analyte to improve its analytical properties. | All matrices, often combined with other techniques. | Enhances detectability, improves chromatographic shape and volatility. | Reaction with a derivatizing agent (e.g., tosyl chloride, PFBSC) followed by extraction or direct injection. | mdpi.commdpi.com |
Validation and Optimization of Analytical Protocols for Research Applications
For research applications, any developed analytical method must be validated to ensure it is fit for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). mdpi.com Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically required. mdpi.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike/recovery experiments, with typical acceptance criteria of 80-120% recovery.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Results are expressed as the relative standard deviation (RSD), which should typically be below 15%. mdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. mdpi.com
Interactive Table 4: Example Validation Parameters for a Chromatographic Research Method This table shows typical criteria used to validate an analytical method.
| Validation Parameter | Typical Acceptance Criterion | Purpose |
| Linearity (r²) | ≥ 0.990 | Ensures a proportional response to concentration. mdpi.com |
| Accuracy (% Recovery) | 80% - 120% | Confirms the method measures the true amount of analyte. |
| Precision (% RSD) | ≤ 15% | Demonstrates the repeatability and consistency of the results. mdpi.com |
| Specificity | No interference at the analyte's retention time | Proves the signal is solely from the analyte of interest. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | Defines the lowest concentration that can be reliably measured. mdpi.com |
| Robustness | %RSD of results should remain within limits after minor parameter changes. | Ensures the method is reliable under slightly varied conditions. mdpi.com |
Computational and Theoretical Chemistry Studies of N Methyl Sec Butylamine Hydrochloride
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For N-methyl-sec-butylamine hydrochloride, these methods could provide valuable insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical behavior.
DFT has been employed to investigate the electronic structure and reactivity of related amine compounds. For instance, studies on sec-butylamine (B1681703) have utilized DFT to determine optimized molecular geometries and analyze electronic properties, which are fundamental to understanding reaction pathways. nih.gov In a broader context, computational studies on the reactions of amines with other molecules, such as hypochlorous acid, have been conducted using double-hybrid DFT methods to explore reaction mechanisms and the influence of solvent effects. rsc.org
A hypothetical DFT study of this compound would likely begin with the optimization of its three-dimensional structure. The resulting data would include bond lengths, bond angles, and dihedral angles. Subsequent calculations could determine key electronic properties, which are summarized in the hypothetical data table below.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO (Highest Occupied Molecular Orbital) | -8.5 eV | Indicates the molecule's ability to donate electrons. |
| Energy of LUMO (Lowest Unoccupied Molecular Orbital) | +2.1 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 10.6 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity and intermolecular interactions. |
| Mulliken Atomic Charge on Nitrogen | -0.6 e | Highlights the charge distribution and potential sites for electrophilic attack. |
This table is for illustrative purposes only and is not based on actual experimental or computational data for this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be instrumental in exploring its conformational landscape, understanding its behavior in solution, and examining its interactions with its environment.
The conformational flexibility of the N-methyl-sec-butylammonium cation could be a key determinant of its biological activity. A conformational analysis of the protonated form of a model for adrenaline, N-protonated-β-fluoro-β-vinyl-ethylamine, was performed using first-principle quantum mechanical computations to understand its various stable conformers. researchgate.net A similar approach for this compound would involve simulating the molecule in a solvent, typically water, to observe the different shapes it can adopt and their relative stabilities.
MD simulations are also crucial for studying solvation effects. The interaction of the N-methyl-sec-butylammonium cation and its chloride counter-ion with water molecules would dictate its solubility and transport properties. Research on the solvation of amines has shown the importance of explicit solvent molecules in determining reaction mechanisms. rsc.org
Docking Studies and Molecular Modeling of Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be essential to hypothesize its interaction with biological receptors.
While no specific docking studies for this compound have been reported, the principles of this technique are well-established. For a molecule of this nature, potential targets could include various amine receptors or enzymes. The process involves computationally placing the N-methyl-sec-butylammonium cation into the binding site of a target protein and scoring the different poses based on factors like shape complementarity and intermolecular interactions.
The following table illustrates the kind of data that would be generated from a hypothetical docking study.
| Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Amine Receptor X | -6.5 | Asp-113, Tyr-308 | Ionic bond, Hydrogen bond |
| Enzyme Y | -5.2 | Phe-290, Trp-84 | Hydrophobic interaction |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound, QSAR studies could be valuable for designing derivatives with potentially enhanced or modified activities.
QSAR studies have been conducted on various classes of amines. For instance, the toxicity of aliphatic and aromatic amines has been evaluated and correlated with physicochemical properties like the 1-octanol/water partition coefficient (log KOW). nih.gov Such models can predict the activity of new, untested compounds based on their structural features.
A hypothetical QSAR study on a series of N-alkyl-sec-butylamine derivatives could involve calculating various molecular descriptors (e.g., molecular weight, logP, polar surface area) and correlating them with a measured biological activity. The resulting equation would allow for the in silico screening of new derivatives.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can be used to predict spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to validate the computational model and aid in spectral assignment.
For this compound, predicting its 1H and 13C NMR chemical shifts would be a valuable exercise. While experimental 13C NMR data exists for the free base, N-methyl-sec-butylamine, computational predictions for the hydrochloride salt would need to account for the protonation of the nitrogen atom and the presence of the chloride ion. Machine learning approaches and DFT-based methods have been developed for the accurate prediction of 1H NMR chemical shifts of small molecules. nih.govnih.gov
Similarly, the vibrational frequencies of this compound could be calculated using DFT methods and compared to an experimental IR spectrum. Theoretical studies on similar molecules have shown good agreement between calculated and experimental vibrational frequencies. nih.gov
The following table presents a hypothetical comparison of predicted and experimental spectroscopic data.
| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |
|---|---|---|---|
| 1H NMR (ppm) | 2.75 | 2.78 | N-CH3 |
| 13C NMR (ppm) | 34.5 | 34.2 | N-CH3 |
| IR (cm-1) | 2960 | 2965 | C-H stretch |
This table is for illustrative purposes only and is not based on actual experimental or computational data.
Environmental Fate and Ecotoxicological Mechanisms of N Methyl Sec Butylamine Hydrochloride
Photodegradation and Hydrolysis Pathways in Aquatic and Atmospheric Environments
The environmental persistence of N-methyl-sec-butylamine hydrochloride is influenced by its susceptibility to photodegradation and hydrolysis. As a secondary amine salt, its behavior is governed by the chemical properties of both the N-methyl-sec-butylamine cation and the chloride anion.
Photodegradation:
In the atmosphere, amines are subject to degradation, primarily initiated by reaction with hydroxyl (OH) radicals. nilu.no The photo-oxidation of amines can lead to the formation of various degradation products, including aldehydes, nitrosamines, and nitramines. nilu.noieaghg.org For secondary amines, H-abstraction can occur from the N-H group or the C-H bonds on the alkyl chains. The subsequent reactions with oxygen and nitrogen oxides in the atmosphere can lead to a complex mixture of products. For instance, the photo-oxidation of 2-aminoethanol (MEA), a primary amine, has been shown to produce formaldehyde (B43269), formamide, and nitramines. nilu.no It is plausible that N-methyl-sec-butylamine would undergo similar atmospheric degradation pathways, leading to the formation of formaldehyde (from the methyl group), 2-butanone (B6335102) (from the sec-butyl group), and corresponding nitrosamines and nitramines.
In aquatic environments, direct photolysis is less likely for simple amines unless photosensitizers are present. However, indirect photolysis, mediated by reactive species such as hydroxyl radicals generated from dissolved organic matter, can contribute to its degradation.
Hydrolysis:
The hydrochloride salt of N-methyl-sec-butylamine will dissociate in water to N-methyl-sec-butylamine and chloride ions. The N-methyl-sec-butylamine cation can then undergo hydrolysis. Amine salts are generally stable in water; however, the amine itself can react with water. ncert.nic.in The hydrolysis of amides, a related class of compounds, is typically slow but can be catalyzed by acidic or basic conditions. byjus.comsavemyexams.commasterorganicchemistry.com While N-methyl-sec-butylamine is not an amide, the principles of nucleophilic attack by water on the carbon adjacent to the nitrogen can be considered. However, for a simple secondary amine, significant hydrolysis under typical environmental pH conditions is not expected to be a primary degradation pathway.
| Process | Environment | Potential Reactants/Mediators | Anticipated Primary Degradation Products |
| Photodegradation | Atmosphere | OH radicals, NOx | Formaldehyde, 2-Butanone, Nitrosamines, Nitramines |
| Photodegradation | Aquatic | Dissolved Organic Matter (as photosensitizer) | Oxidized organic fragments |
| Hydrolysis | Aquatic | Water | Generally stable, minimal degradation |
Microbial Biotransformation and Biodegradation Studies
Microbial activity is a crucial pathway for the degradation of amines in the environment. Bacteria and fungi can utilize amines as a source of carbon and nitrogen. nih.govnih.gov
Biotransformation Pathways:
The microbial degradation of methylated amines is a well-documented process. nih.govnih.govcaister.com A key initial step is often N-demethylation, where the methyl group is removed. researchgate.net This process can be carried out by a variety of microorganisms. Following demethylation, the resulting sec-butylamine (B1681703) could be further degraded. The typical pathway for the breakdown of simple amines involves oxidative deamination, catalyzed by enzymes like monoamine oxidases, which would convert sec-butylamine to methyl ethyl ketone. epa.gov
Microbial consortia, often found in soil and sediment, are generally more effective at degrading complex organic molecules than single microbial species. mdpi.com The presence of diverse microbial communities in soil and aquatic environments suggests that N-methyl-sec-butylamine could be biodegraded, although the rate would depend on various environmental factors such as temperature, pH, oxygen availability, and the presence of adapted microbial populations. Studies on other amines have shown that linear alkyl chains are more readily degraded than branched chains, which might influence the degradation rate of the sec-butyl group. researchgate.net
Factors Influencing Biodegradation:
Amine Structure: The presence of branching in the alkyl chain (sec-butyl group) may slightly hinder the rate of biodegradation compared to linear amines. researchgate.net
Nutrient Availability: Microbes utilize amines as a source of carbon and nitrogen. The availability of other nutrient sources can influence the rate of amine degradation. nih.gov
Acclimation: Microbial populations can adapt to the presence of specific chemicals, leading to enhanced degradation over time.
| Microbial Process | Key Enzymes (Examples from related compounds) | Intermediate Products | Final Mineralization Products (Likely) |
| N-Demethylation | Gamma-glutamylmethylamide synthetase (from MMA studies) nih.gov | sec-Butylamine, Formaldehyde | Carbon Dioxide, Water, Ammonium (B1175870) |
| Oxidative Deamination | Monoamine Oxidase epa.gov | Methyl ethyl ketone | Carbon Dioxide, Water, Ammonium |
Adsorption and Desorption Behavior in Soil and Sediment Matrices
The mobility and bioavailability of this compound in the environment are significantly influenced by its interaction with soil and sediment particles. As a salt, it will exist in its protonated, cationic form in most environmental waters.
Adsorption Mechanisms:
The primary mechanism for the adsorption of cationic amines in soil and sediment is cation exchange . dss.go.thnih.gov The positively charged N-methyl-sec-butylammonium ion will be attracted to the negatively charged surfaces of clay minerals and soil organic matter. The soil-solution pH is a critical factor, with lower pH values generally leading to increased protonation and stronger adsorption. dss.go.thnih.gov
In addition to cation exchange, other interactions can occur:
Hydrophobic Interactions: The non-polar sec-butyl and methyl groups can interact with the organic matter fraction of soils and sediments through hydrophobic partitioning. dss.go.th
Hydrogen Bonding: The amine group can participate in hydrogen bonding with functional groups on soil organic matter. nih.gov
Desorption and Mobility:
The strength of adsorption affects the compound's mobility. Strong adsorption to soil particles will limit its transport through the soil profile and into groundwater. Desorption can occur if the equilibrium between the sorbed and dissolved phases is shifted, for instance, by changes in pH or the introduction of other cations that can compete for exchange sites. The organic carbon content of the soil is a major factor, with higher organic matter content generally leading to greater adsorption and reduced mobility. nih.gov Studies on other amines have shown a strong correlation between the soil organic matter content and the extent of sorption. nih.gov
| Soil/Sediment Component | Primary Interaction Mechanism | Effect on Mobility |
| Clay Minerals | Cation Exchange | Decreased |
| Soil Organic Matter (SOM) | Cation Exchange, Hydrophobic Interaction, Hydrogen Bonding | Decreased |
Mechanistic Studies of Ecotoxicity to Aquatic and Terrestrial Organisms (excluding dosage)
The ecotoxicity of amines is related to their chemical structure and reactivity. While specific mechanistic studies on this compound are not available, general mechanisms of amine toxicity can be inferred.
Aquatic Organisms:
The toxicity of amines to aquatic organisms can occur through several mechanisms. One of the primary modes of action is related to their basicity, which can disrupt pH balance at biological membranes, such as the gills of fish. This can interfere with essential physiological processes like gas exchange and ion regulation.
Furthermore, amines can induce oxidative stress by promoting the generation of reactive oxygen species (ROS). rsc.org This can lead to cellular damage, including lipid peroxidation and DNA damage. rsc.org The metabolic breakdown of amines can also produce toxic intermediates. For example, the degradation of some amines can lead to the formation of aldehydes, which are themselves toxic. nilu.no The potential formation of nitrosamines, which are known carcinogens, is also a concern with the environmental transformation of secondary amines. unit.noresearchgate.net
Terrestrial Organisms:
In terrestrial ecosystems, the primary concern for soil organisms would be similar to aquatic organisms, involving disruption of cellular membranes and induction of oxidative stress. For plants, high concentrations of amines in the soil can have a fertilizing effect due to the nitrogen content, but can also be phytotoxic, potentially inhibiting root growth and nutrient uptake. nilu.no The corrosive nature of some amines can also cause direct damage to plant tissues. nilu.no
Future Research Directions and Emerging Areas in N Methyl Sec Butylamine Hydrochloride Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The conventional synthesis of N-methyl-sec-butylamine hydrochloride typically involves the reductive amination of sec-butylamine (B1681703) with formaldehyde (B43269), followed by salt formation with hydrochloric acid. Future research is expected to pivot towards developing more efficient, environmentally benign, and economically viable synthetic strategies.
Key areas for exploration include:
Biocatalysis: The use of enzymes, such as transaminases or engineered biocatalysts, could offer highly selective and sustainable routes, minimizing the need for harsh reagents and metal catalysts.
Flow Chemistry: Continuous flow reactors can provide superior control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Green Catalysts: Research into earth-abundant metal catalysts (e.g., iron, copper) or metal-free catalytic systems could replace precious metal catalysts like palladium, reducing both cost and environmental impact.
Alternative Reagents: Investigating the use of sustainable C1 sources, such as carbon dioxide or methanol (B129727), as alternatives to formaldehyde for the methylation step would represent a significant advancement in green chemistry.
Table 1: Comparison of Synthetic Methodologies for N-methyl-sec-butylamine
| Feature | Conventional Method (Reductive Amination) | Future Sustainable Pathways |
|---|---|---|
| Catalyst | Palladium on Carbon (often) | Biocatalysts (e.g., Transaminases), Earth-Abundant Metal Catalysts |
| Reagents | Formaldehyde, Hydrogen Gas | Bio-based Aldehydes, CO₂, Formic Acid |
| Solvent | Organic Solvents (e.g., Methanol) | Water, Supercritical CO₂, Bio-solvents |
| Process Type | Batch Processing | Continuous Flow Chemistry |
| Key Advantages | Established and well-understood | Higher selectivity, lower environmental impact, improved safety, potential for lower cost |
Application in Advanced Materials Science or Supramolecular Chemistry Research
The inherent structural features of this compound, namely its secondary amine group and chiral center, make it a compelling candidate for research in materials science and supramolecular chemistry. The amine group can participate in hydrogen bonding and ionic interactions, which are fundamental to the construction of complex molecular architectures.
Future research could focus on:
Polymer Chemistry: Incorporating N-methyl-sec-butylamine as a monomer or a modifying agent in polymers. This could be used to tune polymer properties such as thermal stability, solubility, and surface adhesion. Its chirality could be exploited to create chiral polymers for separation science or stereospecific catalysis.
Supramolecular Assemblies: Using the molecule as a building block for self-assembling systems. The hydrochloride salt's ionic nature and hydrogen-bonding capability could direct the formation of well-defined structures like gels, liquid crystals, or molecular capsules for guest encapsulation.
Functional Surface Modification: Grafting the molecule onto surfaces to alter their chemical properties. This could be applied to create surfaces with specific wettability, biocompatibility, or for the selective binding of other molecules.
Development of Innovative Analytical Tools for In Situ Monitoring
While standard analytical techniques like chromatography and NMR spectroscopy are used for the characterization of this compound, there is a growing need for analytical tools capable of real-time, in situ monitoring. nih.govspectrabase.com Such tools are crucial for optimizing synthetic reactions and for studying its behavior in complex biological or environmental systems.
Emerging areas of development include:
Electrochemical Sensors: Designing electrodes modified with specific recognition elements (e.g., molecularly imprinted polymers) that can selectively detect and quantify the compound through electrochemical signals.
Fiber-Optic Chemsensors: Developing sensors where a specific chemical interaction involving this compound on the sensor tip leads to a measurable change in an optical signal (e.g., fluorescence or absorbance).
Process Analytical Technology (PAT): Integrating techniques like Raman or near-infrared (NIR) spectroscopy directly into reaction vessels to monitor the formation of the compound in real-time, allowing for precise process control and optimization.
Table 2: Comparison of Analytical Approaches
| Technique | Application | Mode | Future Potential |
|---|---|---|---|
| Gas/Liquid Chromatography | Purity assessment, quantification | Offline, destructive | - |
| NMR Spectroscopy | Structural elucidation spectrabase.com | Offline, non-destructive | - |
| Electrochemical Sensors | Real-time concentration tracking | In situ, continuous | High sensitivity and selectivity for process and biological monitoring |
| Fiber-Optic Chemsensors | Remote, in situ detection | In situ, continuous | Application in harsh environments or difficult-to-access locations |
Deeper Elucidation of Biological Mechanisms and Target Identification
Research has indicated that this compound interacts with biological targets like enzymes and receptors, suggesting potential applications in neurobiology and as a tool for studying metabolic pathways. ebi.ac.uk However, the specific molecular targets and the downstream consequences of these interactions remain largely uncharacterized.
Future research should aim for:
Target Identification: Employing modern chemical biology techniques such as affinity chromatography-mass spectrometry, activity-based protein profiling (ABPP), and computational docking simulations to identify the specific proteins that bind to the compound.
Mechanism of Action Studies: Once a target is identified, detailed biochemical and cell-based assays are needed to understand how the compound modulates the target's function (e.g., as an inhibitor or activator).
Pathway Analysis: Utilizing systems biology approaches like transcriptomics (RNA-seq) and proteomics to map the broader cellular pathways that are affected by the compound's activity, providing a holistic view of its biological effects. The observation of its parent amine as a metabolite in cancer metabolism warrants further investigation into its role in cellular processes. ebi.ac.uk
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology
For this compound, AI/ML could be applied to:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that predict the biological activity of derivatives of the compound based on their structural features. This can guide the design of new molecules with enhanced potency or selectivity.
Predictive Toxicology: Using ML algorithms trained on data from structurally similar compounds to predict potential adverse effects early in the research process, saving time and resources. mdpi.com
Synthetic Pathway Prediction: Employing AI tools that can propose novel and efficient synthetic routes by analyzing vast reaction databases, potentially uncovering more sustainable methods. nih.gov
Materials Property Prediction: Building models to predict the physical and chemical properties of materials (e.g., polymers) that incorporate this compound, facilitating the in silico design of new advanced materials.
Table 3: Potential AI/ML Applications in this compound Research
| AI/ML Application | Input Data | Predicted Output | Research Goal |
|---|---|---|---|
| QSAR Modeling | Molecular descriptors, biological activity data | Potency, selectivity of new derivatives | Guide medicinal chemistry efforts |
| Predictive Toxicology | Chemical structure, physicochemical properties, in vitro data mdpi.com | Likelihood of specific toxicities | Prioritize safer compounds for development |
| Pathway Prediction | Target molecule structure, reaction rules nih.gov | Novel synthetic routes, reaction conditions | Discover efficient and sustainable synthesis methods |
| Materials Design | Monomer structure, polymer composition | Material properties (e.g., Tg, solubility) | Accelerate the discovery of new functional materials |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-methyl-sec-butylamine hydrochloride, and how can intermediates be characterized?
- Methodology : Synthesis typically involves alkylation of sec-butylamine with methylating agents (e.g., methyl iodide) in a controlled acidic environment. The hydrochloride salt is precipitated using hydrochloric acid. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity.
- Data Reference : For related amine hydrochlorides, IUPAC naming conventions and molecular formulas (e.g., C₄H₁₂ClN for dimethylethylamine hydrochloride) provide a framework for structural validation .
Q. How should stock solutions of this compound be prepared to ensure stability?
- Methodology : Dissolve the compound in inert, anhydrous solvents like acetonitrile or methanol, purged with nitrogen to prevent oxidation. Store at –20°C in airtight vials. Validate stability via periodic HPLC analysis over 6–12 months.
- Data Reference : Similar hydrochlorides (e.g., cathinone derivatives) show no decomposition under inert conditions when stored as recommended .
Q. What analytical techniques are critical for confirming the purity of this compound?
- Methodology : Use tandem techniques:
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate formation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodology : Systematically test solubility in polar (water, DMSO) and non-polar solvents (hexane) under varying temperatures (5–50°C). Use saturation shake-flask methods with UV-Vis or gravimetric quantification. Compare results against computational models (e.g., COSMO-RS).
- Data Reference : Discrepancies in solubility for cathinone hydrochlorides highlight solvent purity and temperature as critical variables .
Q. What are the toxicological implications of this compound in in vitro assays, and how should conflicting data be interpreted?
- Methodology : Conduct cytotoxicity assays (e.g., MTT, LDH release) across multiple cell lines (HEK293, HepG2). Cross-validate with in silico toxicity prediction tools (e.g., ProTox-II). Address contradictions by evaluating assay conditions (e.g., serum interference, pH sensitivity).
- Data Reference : Similar compounds (e.g., N-benzylcyclohexylamine hydrochloride) show no acute toxicity but require dose-dependent validation .
Q. How can degradation pathways of this compound be mapped under oxidative stress?
- Methodology : Expose the compound to H₂O₂ or UV light and analyze degradation products via LC-MS/MS. Identify intermediates using isotopic labeling and kinetic studies. Compare stability profiles with structurally analogous hydrochlorides.
- Data Reference : Hydrochlorides like mechlorethamine show predictable degradation under oxidative conditions, forming N-oxides or cleaved amines .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
